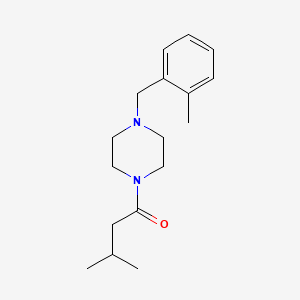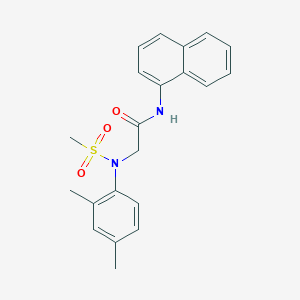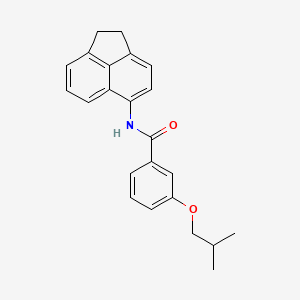
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine, also known as MBMP, is a piperazine derivative that has been studied for its potential therapeutic properties. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
作用機序
The mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Biochemical and Physiological Effects
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
実験室実験の利点と制限
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic properties that could be investigated further. Additionally, it can be synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, which could make it difficult to design experiments to investigate its potential therapeutic properties.
将来の方向性
There are several future directions for further research on 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is investigating its potential as an anti-inflammatory agent, as studies have shown promising results in this area. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine and how it interacts with various neurotransmitter systems in the brain. Finally, more research could be conducted to investigate the potential therapeutic properties of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine in various disease states.
合成法
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using a variety of methods. One such method involves the reaction of 1-(2-methylbenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine. Other methods of synthesis include the reaction of 1-(2-methylbenzyl)piperazine with various acyl chlorides or anhydrides.
科学的研究の応用
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to have potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines. Additionally, 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential as an antidepressant and anxiolytic agent, with studies showing that it can increase the levels of serotonin and dopamine in the brain.
特性
IUPAC Name |
3-methyl-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-16-7-5-4-6-15(16)3/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHIOMZPULJKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)

![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)




![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)


![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)